1H-indazol-1-ylacetic acid
Overview
Description
1H-Indazol-1-ylacetic acid is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound features an indazole ring fused to an acetic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazol-1-ylacetic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieve efficient production. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-1-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indazol-1-ylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-indazol-1-ylacetic acid involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1H-Indazole: A simpler analog without the acetic acid moiety.
2H-Indazole: A structural isomer with different electronic properties.
1H-Imidazol-1-ylacetic acid: A related compound with an imidazole ring instead of an indazole ring.
Uniqueness: 1H-Indazol-1-ylacetic acid is unique due to its combination of the indazole ring and acetic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-indazol-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-11-8-4-2-1-3-7(8)5-10-11/h1-5H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZBEVYWWQQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423668 | |
Record name | 1H-indazol-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32829-25-7 | |
Record name | 1H-indazol-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazol-1-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the synthesis of several derivatives of 1H-indazol-3-ol, including esters of 1H-indazol-1-ylacetic acid. Can you elaborate on the reaction conditions that lead to the formation of these esters?
A1: [] describes the reaction between 1H-indazol-3-ol and ethyl chloroacetate in ethanol. While the specific conditions (e.g., temperature, reaction time, molar ratios) are not detailed, the paper highlights that using equivalent quantities of the reactants favors the formation of various esters, including ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and (3-hydroxy-1H-indazol-1-yl)acetic acid. The paper further discusses the isolation and identification of these esters, suggesting possible purification and characterization techniques. []
Q2: The study investigates the spectroscopic properties of the synthesized compounds. What information can we gain from the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra about the structure of this compound derivatives?
A2: [] mentions the analysis of IR and NMR spectra for the synthesized esters and their corresponding acids, obtained through alkaline hydrolysis. While specific spectral data points are not provided, the paper emphasizes the use of these spectroscopic techniques to confirm the structures of the synthesized compounds. For instance, IR spectroscopy could provide information about the presence of specific functional groups, like the carbonyl group in the ester and carboxylic acid moieties. NMR spectroscopy, on the other hand, could offer insights into the arrangement of hydrogen atoms within the molecule, aiding in the identification of different isomers and confirming the structure of the this compound derivatives. []
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